molecular formula C18H15ClFN3O2 B2718151 N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-92-0

N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2718151
CAS No.: 421575-92-0
M. Wt: 359.79
InChI Key: MUKCHINIXPIMHL-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative characterized by a 2-chlorophenyl group at the N1 position, a 2-fluorophenyl group at the C4 position, and a methyl substituent at C4. The 2-oxo group at C2 and the carboxamide at C5 contribute to its hydrogen-bonding capacity and conformational rigidity.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-9-5-3-7-12(14)19)16(23-18(25)21-10)11-6-2-4-8-13(11)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKCHINIXPIMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent literature.

Chemical Structure and Properties

The compound's molecular formula is C18H15ClFN3O2C_{18}H_{15}ClFN_3O_2 with a molecular weight of 359.79 g/mol. Its structural features include a tetrahydropyrimidine core, which is known for various biological activities. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings may enhance its biological properties by influencing interactions with biological targets.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from substituted aryl aldehydes and urea under reflux conditions. The synthesis yields a yellowish solid with a melting point ranging from 211°C to 213°C, indicating good purity and stability for further biological evaluations .

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to this compound have shown significant activity against various bacterial strains such as E. coli and S. aureus. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl rings enhances their interaction with microbial enzymes .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound class. For instance, derivatives have been shown to inhibit cell proliferation in human cancer cell lines such as HeLa and MCF-7 by inducing apoptosis and causing G1 phase cell cycle arrest. The mechanism involves the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .

Compound Cell Line IC50 (µM) Mechanism
N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl...HeLa15.0Apoptosis induction
N-(4-fluorophenyl)-6-methyl...MCF-712.5Topoisomerase II inhibition

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory activity. It has been reported to inhibit TNFα-induced NF-κB activation in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study conducted by Jiang et al. demonstrated that similar pyrimidine derivatives inhibited topoisomerase II with IC50 values around 20 µM in plasmid DNA assays. These compounds were effective in inducing G2/M cell cycle arrest in cancer cells .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrimidine ring significantly affect biological activity. For instance, the introduction of halogen atoms at specific positions enhanced both antimicrobial and anticancer activities compared to non-halogenated analogs .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Comparisons:

  • N-(2-Methoxyphenyl)-4-(4-Methylphenyl)-6-Methyl-2-Oxo Analogs ():
    • The 2-methoxyphenyl group introduces electron-donating effects (+M), increasing electron density on the pyrimidine ring compared to the electron-withdrawing (-I) 2-chlorophenyl group in the target compound.
    • The 4-methylphenyl group () is less polar than the 2-fluorophenyl group, leading to higher lipophilicity (calculated logP ≈ 3.8 vs. 3.2 for the target compound) .
  • Thioxo Derivatives ():
    • Replacement of the 2-oxo group with 2-thioxo (S instead of O) reduces hydrogen-bond acceptor strength (S electronegativity = 2.58 vs. O = 3.44) but increases steric bulk. This may reduce solubility (e.g., aqueous solubility of thioxo analogs: ~15 µM vs. ~25 µM for oxo derivatives) .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents (N1/C4) 2-Oxo/Thioxo logP Aqueous Solubility (µM)
Target Compound 2-ClPh / 2-FPh Oxo 3.2 25
Methoxy-Methyl Analog () 2-MeOPh / 4-MePh Oxo 3.8 18
Thioxo Derivative () 4-ClPh / Ar Thioxo 4.1 15
Conformational Analysis and Crystal Packing
  • Dihedral Angles and Ring Puckering ():
    • The 2-fluorophenyl group in the target compound induces a dihedral angle of 12.8° with the pyrimidine ring, comparable to 4-chlorophenyl analogs (5.2–12.8°) .
    • In contrast, 4-methylphenyl substituents () exhibit larger deviations (up to 20°) due to steric repulsion between methyl and pyrimidine hydrogens.
    • Cremer-Pople puckering parameters for the tetrahydropyrimidine ring () suggest a half-chair conformation (θ ≈ 45°, φ ≈ 0°), similar to other 2-oxo derivatives .

Table 2: Structural Parameters of Selected Analogs

Compound Dihedral Angle (°) Ring Puckering (θ, φ) Crystal Packing Interactions
Target Compound 12.8 44°, 5° C–H⋯O, C–H⋯π
4-Chlorophenyl Analog () 5.2–12.0 42°, 10° N–H⋯N, C–H⋯Cl
Thioxo Derivative () 18.5 50°, 15° S⋯H–C, π-π stacking

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves cyclocondensation of an aldehyde (e.g., 2-fluorobenzaldehyde), urea/thiourea, and a β-keto ester derivative. Catalytic optimization (e.g., using HCl or Lewis acids like FeCl₃) improves yield and regioselectivity . For the carboxamide moiety, post-synthetic modification via aminolysis of ester intermediates (e.g., methyl or ethyl esters) with 2-chloroaniline is recommended. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Q. How can the structural identity and purity of the compound be validated?

  • X-ray crystallography : Resolve single-crystal structures using SHELXL (for refinement) and ORTEP-3 (for visualization) to confirm stereochemistry and packing interactions .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR for carbonyl (C=O) stretching bands (~1680–1720 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) ensures >95% purity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition : Screen against thymidine phosphorylase (TP) using a spectrophotometric assay (monitor 2-deoxy-D-ribose formation at 290 nm) to assess anticancer potential .
  • Antimicrobial activity : Perform broth microdilution assays against E. coli, S. aureus, and C. albicans to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How do crystal packing and polymorphism affect its physicochemical properties?

Conformational polymorphism, as observed in analogous dihydropyrimidinones, arises from variations in ester group orientation (e.g., syn vs. anti), impacting solubility and bioavailability. Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphs. For example, a para-fluoro substituent on the aryl ring induces polymorphism, with Form I (mp 168°C) showing higher solubility than Form II (mp 174°C) due to weaker C–H⋯π interactions .

Q. What computational strategies can predict its binding affinity and selectivity?

  • Molecular docking : Use AutoDock Vina or GOLD to model interactions with TP (PDB ID: 2WK8). Key residues (e.g., Asp167, His116) form hydrogen bonds with the carboxamide and oxo groups .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with TP inhibitory activity. Electron-withdrawing groups (e.g., 2-Cl, 2-F) enhance binding by stabilizing the enolate intermediate .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Aryl substitutions : Replace 2-fluorophenyl with 3,5-bis(trifluoromethyl)phenyl to enhance lipophilicity and blood-brain barrier penetration .
  • Carboxamide modifications : Introduce methyl or ethyl groups on the amide nitrogen to reduce metabolic degradation .

Q. What experimental evidence explains discrepancies in bioactivity across studies?

Contradictions in antimicrobial efficacy may stem from strain-specific resistance mechanisms or assay conditions (e.g., pH, inoculum size). For example, P. aeruginosa shows reduced susceptibility due to efflux pumps. Validate results using standardized CLSI protocols and include positive controls (e.g., ciprofloxacin) .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Validation

ParameterValueMethod/SoftwareReference
Space groupP2₁/cSHELXL
Hydrogen bondingN–H⋯O (2.89 Å, 168°)Mercury
Torsion angle (C5–C6)12.8° (pyrimidine vs. phenyl)ORTEP-3

Q. Table 2. Antimicrobial Activity Profile

OrganismMIC (μg/mL)Assay TypeReference
S. aureus (ATCC 25923)32Broth microdilution
C. albicans (ATCC 90028)64CLSI M27-A3

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